N-Spiro[4.5]decan-10-ylprop-2-enamide
Description
N-Spiro[4.5]decan-10-ylprop-2-enamide is a spirocyclic enamide compound characterized by a bicyclic spiro[4.5]decane scaffold fused to an α,β-unsaturated amide moiety. This structural motif confers unique stereoelectronic properties, making it valuable in asymmetric catalysis and pharmaceutical synthesis. The compound is synthesized via a two-step protocol involving spiro[4.5]dec-9-ene-9-carboxamide as a precursor, followed by sequential reactions with potassium phosphate, tetrabutylammonium iodide (TBAI), and trimethylsilyl potassium (TMS-K) in tetrahydrofuran (THF) and dimethylformamide (DMF), yielding the final product in 61% efficiency after HPLC purification . Its rigid spirocyclic framework enhances stereochemical control, enabling applications in enantioselective transformations.
Properties
IUPAC Name |
N-spiro[4.5]decan-10-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-2-12(15)14-11-7-3-4-8-13(11)9-5-6-10-13/h2,11H,1,3-10H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJRQALKYGLQFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCCC12CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Spiro[4One common method involves the use of ene-vinylidenecyclopropanes, which undergo Rh(I)-catalyzed dimerization to form the spiro[4.5]decane skeleton . This reaction is notable for its mild conditions and good functional group tolerance.
Industrial Production Methods
While specific industrial production methods for N-Spiro[4The use of flow chemistry and automation could enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Spiro[4.5]decan-10-ylprop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The spirocyclic structure allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction could produce spirocyclic alcohols .
Scientific Research Applications
N-Spiro[4.5]decan-10-ylprop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism by which N-Spiro[4.5]decan-10-ylprop-2-enamide exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit prolyl hydroxylase domain enzymes, which play a role in the regulation of hypoxia-inducible factors . This inhibition can mimic the physiological response to hypoxia, making it a potential therapeutic agent for conditions like anemia and ischemia .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Features of N-Spiro[4.5]decan-10-ylprop-2-enamide and Analogues
Key Observations :
- Rigidity vs. Flexibility : this compound exhibits greater conformational rigidity than Cinchona alkaloids, enhancing stereoselectivity in catalysis .
- Electron-Withdrawing Groups: Fluorinated analogues (e.g., trifluoromethyl-substituted derivatives) demonstrate improved metabolic stability compared to non-fluorinated spiro compounds, as evidenced in patent EP 4 374 877 A2 .
Insights :
- Catalyst Loading : this compound requires stoichiometric TMS-K for activation, whereas phase-transfer catalysts (e.g., Ooi’s ammonium salts) operate at catalytic loads (≤5 mol%) .
- Scalability : The patent route for this compound achieves moderate yields (61–72%), suggesting room for optimization compared to high-yield spirocyclic ammonium salt syntheses .
Enantioselectivity and Catalytic Performance
Table 3: Enantioselectivity in Key Reactions
Critical Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
